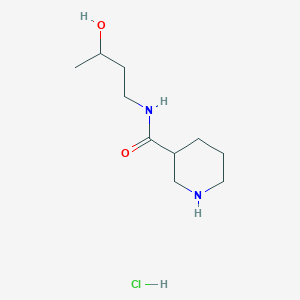
N-(3-羟基丁基)-3-哌啶甲酰胺盐酸盐
描述
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, JWH-073 N-(3-hydroxybutyl) metabolite solution is produced in methanol . Another related compound, poly(3-hydroxybutyrate-co-3-hydroxyvalerate), has been analyzed using high-performance liquid chromatography .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the enzyme ®-3-hydroxybutyrate dehydrogenase (HBDH) catalyzes the enantioselective reduction of 3-oxocarboxylates to ®-3-hydroxycarboxylates .科学研究应用
抗痴呆剂开发
- N-(3-羟基丁基)-3-哌啶甲酰胺盐酸盐已被合成并评估其作为抗痴呆剂的潜力。一种特定的衍生物,1-苄基-4-[2-(N-[4'-(苄基磺酰)苯甲酰]-N-甲基氨基)乙基]哌啶盐酸盐,显示出对乙酰胆碱酯酶的有效抑制作用,乙酰胆碱酯酶是痴呆病理学中涉及的关键酶。该化合物对乙酰胆碱酯酶的亲和力比对丁酰胆碱酯酶高 18,000 倍,并显着增加了大鼠大脑中的乙酰胆碱含量 (Sugimoto 等人,1990)。
合成和生物活性
- 该化合物已参与合成各种衍生物以进行生物活性研究。例如,与硫胺素和胺的反应导致合成具有潜在生物化学应用的化合物 (Takamizawa 等人,1968)。
在神经药理学中的作用
- 在神经药理学中,该化合物已用于研究多巴胺 D3 受体选择性激动剂。这项研究对于理解和治疗精神兴奋剂滥用具有重要意义 (Mason 等人,2010)。
在神经化学中的探索
- 神经化学中的探索包括对降钙素基因相关肽和淀粉样蛋白受体的研究。这些受体对于理解各种神经和代谢过程至关重要 (Hay 等人,2006)。
在内源性大麻素转运中的研究
- 对内源性大麻素转运的研究利用了 N-(3-羟基丁基)-3-哌啶甲酰胺盐酸盐的类似物。这些研究有助于我们了解突触传递和潜在的治疗干预措施 (Kelley 和 Thayer,2004)。
在肥胖研究中的应用
- 该化合物已用于肥胖研究,特别是在研究其对肥胖大鼠模型中食物摄入和体重增加的影响。这项研究有助于了解与肥胖相关的代谢活动 (Massicot 等人,1985)。
作用机制
Target of Action
N-(3-Hydroxybutyl)-3-piperidinecarboxamide hydrochloride, also known as N-(3-hydroxybutyl)piperidine-3-carboxamide hydrochloride, is a derivative of 3-hydroxybutyrate (3-HB), a ketone body . The primary targets of this compound are likely to be similar to those of 3-HB, which include specific hydroxyl-carboxylic acid receptors, histone deacetylase enzymes, and free fatty acid receptors . These targets play crucial roles in various biological processes, including lipolysis, inflammation, oxidative stress, and cellular energy metabolism .
Mode of Action
The compound’s interaction with its targets results in a range of biochemical changes. For instance, the binding of 3-HB to hydroxyl-carboxylic acid receptors can inhibit lipolysis, inflammation, and oxidative stress . Additionally, 3-HB can inhibit histone deacetylase enzymes, leading to epigenetic regulation of many genes .
Biochemical Pathways
The compound is likely to affect the same biochemical pathways as 3-HB. These include the metabolic pathways involved in energy production, particularly under conditions of glucose deficiency . 3-HB can substitute and alternate with glucose as a metabolic fuel substrate, sparing vital carbohydrate and protein stores .
Pharmacokinetics
It’s known that 3-hb, the parent compound, has a complex absorption process, endogenous production, and nonlinear elimination . The absorption of 3-HB is described by two consecutive first-order inputs, and its elimination involves both first-order and capacity-limited processes .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be similar to those of 3-HB. These include inhibiting lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis . 3-HB also acts to preserve muscle protein during systemic inflammation and is an important component of the metabolic defense against insulin-induced hypoglycemia .
属性
IUPAC Name |
N-(3-hydroxybutyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-8(13)4-6-12-10(14)9-3-2-5-11-7-9;/h8-9,11,13H,2-7H2,1H3,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOVKJNTKQHSFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1CCCNC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxybutyl)-3-piperidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




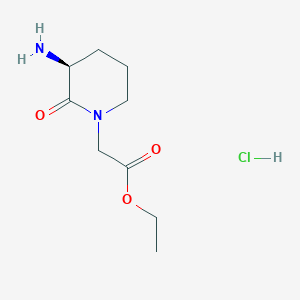
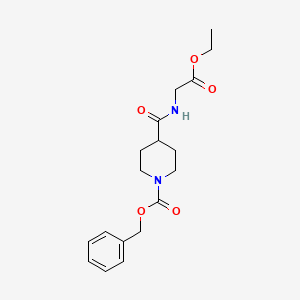

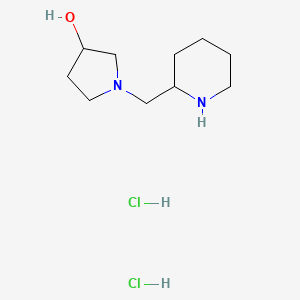
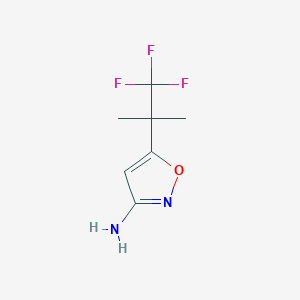
![1-Piperidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398379.png)
![N-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1398380.png)
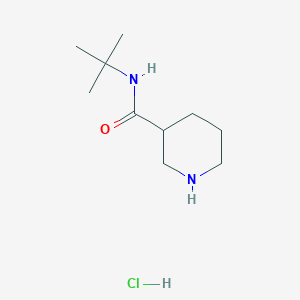

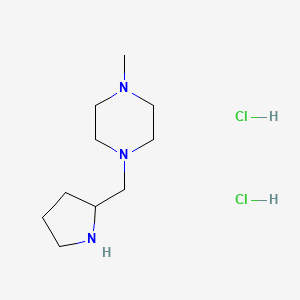
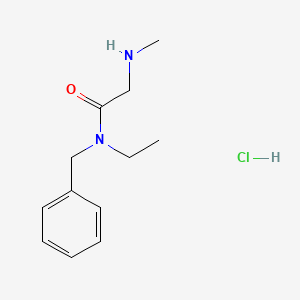
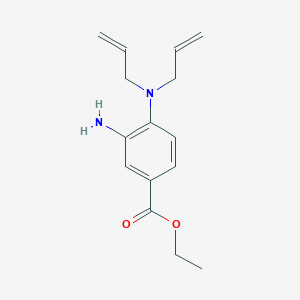
![Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B1398390.png)